1-Methoxy-2-propylborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-propylborinane is an organoboron compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom bonded to a methoxy group and a propyl group
Preparation Methods
The synthesis of 1-Methoxy-2-propylborinane typically involves the reaction of boronic acids or boronic esters with appropriate alkylating agents. One common method is the reaction of boronic acid with methanol and propylene oxide in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow processes can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-Methoxy-2-propylborinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronic esters, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into boranes, which are useful in hydroboration reactions.
Substitution: The methoxy group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methoxy-2-propylborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-2-propylborinane involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its alkyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . In biological systems, its boron atom can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
1-Methoxy-2-propylborinane can be compared to other organoboron compounds, such as:
Boronic acids: These compounds have a similar structure but lack the methoxy group. They are widely used in organic synthesis and medicinal chemistry.
Boronic esters: These compounds are similar to boronic acids but have an ester group instead of a hydroxyl group. They are also used in organic synthesis and materials science.
Boranes: These compounds contain boron-hydrogen bonds and are used in hydroboration reactions.
The uniqueness of this compound lies in its combination of a methoxy group and a propyl group bonded to boron, which imparts distinct reactivity and properties compared to other organoboron compounds .
Properties
CAS No. |
60579-70-6 |
---|---|
Molecular Formula |
C9H19BO |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
1-methoxy-2-propylborinane |
InChI |
InChI=1S/C9H19BO/c1-3-6-9-7-4-5-8-10(9)11-2/h9H,3-8H2,1-2H3 |
InChI Key |
XBQVOONFUZZTFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCC1CCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.